
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoxazoles, including Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate, can be synthesized through various methods. One common approach is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining popularity due to their cost-effectiveness and reduced environmental impact . These methods utilize readily available starting materials and mild reaction conditions to produce high yields of the desired compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoles, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C11H6F3NO3 |
|---|---|
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
methyl 5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6F3NO3/c1-17-11(16)8-4-9(18-15-8)5-2-6(12)10(14)7(13)3-5/h2-4H,1H3 |
Clé InChI |
ANKRTQLSRQVNPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


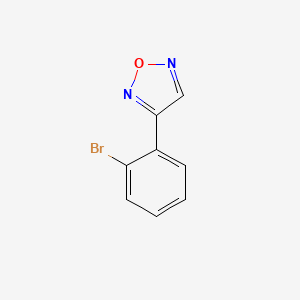
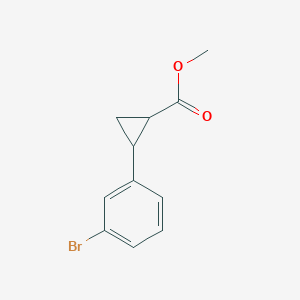
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

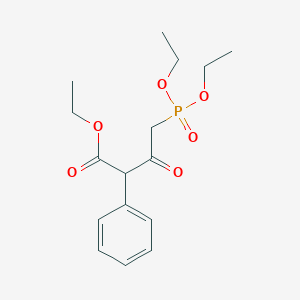

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
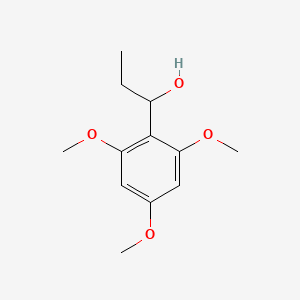
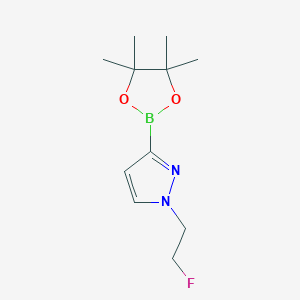

![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


